molecular formula C18H20Cl2N2O2 B2454676 2-(2,4-dichlorophenoxy)-N-[4-(diethylamino)phenyl]acetamide CAS No. 301225-49-0

2-(2,4-dichlorophenoxy)-N-[4-(diethylamino)phenyl]acetamide

Cat. No.: B2454676
CAS No.: 301225-49-0
M. Wt: 367.27
InChI Key: DQTQZIPPLMZHDF-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-[4-(diethylamino)phenyl]acetamide is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of dichlorophenoxy and diethylamino phenyl groups, which contribute to its distinct chemical properties.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[4-(diethylamino)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N2O2/c1-3-22(4-2)15-8-6-14(7-9-15)21-18(23)12-24-17-10-5-13(19)11-16(17)20/h5-11H,3-4,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTQZIPPLMZHDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 2-(2,4-Dichlorophenoxy)acetic Acid

The phenoxy intermediate is synthesized under alkaline conditions. A representative procedure involves:

  • Reactants : 2,4-Dichlorophenol (1.0 equiv), chloroacetic acid (1.2 equiv)
  • Base : Sodium hydroxide (2.5 equiv)
  • Solvent : Ethanol/water (3:1 v/v)
  • Conditions : Reflux at 80°C for 6 h.

Mechanistic Insight : The reaction proceeds through deprotonation of the phenol group by NaOH, followed by nucleophilic attack on the α-carbon of chloroacetic acid. The electron-withdrawing chlorine atoms on the phenol enhance electrophilicity, facilitating substitution.

Challenges in Regioselectivity

Competing O-alkylation and C-alkylation pathways necessitate strict temperature control. At temperatures exceeding 90°C, Friedel-Crafts alkylation byproducts dominate, reducing yields to <30%.

Amide Bond Formation Techniques

Steglich Esterification

The carboxylic acid intermediate is coupled with 4-(diethylamino)aniline using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and 4-(dimethylamino)pyridine (DMAP):

Procedure :

  • Dissolve 2-(2,4-dichlorophenoxy)acetic acid (1.0 equiv) in anhydrous dichloromethane.
  • Add EDC (1.3 equiv) and DMAP (0.1 equiv) at 0°C.
  • Introduce 4-(diethylamino)aniline (1.1 equiv) and stir at 25°C for 24 h.

Yield Optimization :

Parameter Optimal Value Yield Impact
Solvent DCM 89%
Temperature 25°C +15% vs 0°C
DMAP Concentration 0.1 equiv Prevents dimerization

Spectroscopic Validation

Successful amidation is confirmed by:

  • IR Spectroscopy : Disappearance of O–H stretch (3088 cm⁻¹) and emergence of amide C=O at 1685 cm⁻¹.
  • ¹H NMR : Acetamide NH proton at δ 8.21 ppm (singlet), diethylamino N–CH₂ at δ 3.35 ppm (quartet).

Optimization of Reaction Conditions

Solvent Screening

Comparative solvent studies reveal dichloromethane (DCM) outperforms THF and acetonitrile due to better EDC solubility and reduced side reactions:

Solvent Dielectric Constant Yield (%)
DCM 8.93 89
THF 7.58 62
Acetonitrile 37.5 45

Catalytic Effects

DMAP accelerates the reaction by stabilizing the acyloxyphosphonium intermediate. Omitting DMAP decreases yields to 22% and increases reaction time to 72 h.

Analytical Characterization

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 70:30) shows ≥98% purity with retention time 6.72 min.

Mass Spectrometry

ESI-MS exhibits molecular ion [M+H]⁺ at m/z 367.3, matching the theoretical molecular weight.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-[4-(diethylamino)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenoxy group, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 2-(2,4-dichlorophenoxy)-N-[4-(diethylamino)phenyl]acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichlorophenoxyacetic acid: A well-known herbicide with similar structural features.

    4-(diethylamino)aniline: A precursor used in the synthesis of various organic compounds.

    2,4,5-trichlorophenoxyacetic acid: Another herbicide with a similar mode of action.

Uniqueness

What sets 2-(2,4-dichlorophenoxy)-N-[4-(diethylamino)phenyl]acetamide apart from these similar compounds is its combined structural elements, which confer unique chemical and biological properties. This combination allows for a broader range of applications and potential therapeutic benefits.

Biological Activity

2-(2,4-dichlorophenoxy)-N-[4-(diethylamino)phenyl]acetamide is a synthetic compound with significant biological activity, particularly as a synthetic auxin. Its structure features a dichlorophenoxy group and a diethylamino phenyl moiety, which contribute to its unique properties and potential applications in agriculture and pharmacology.

As a synthetic auxin, this compound mimics the action of natural auxins by binding to specific auxin receptors in plants. This interaction triggers signaling pathways that regulate various aspects of plant growth and development, such as cell elongation, division, and differentiation. The primary biochemical pathway affected is the auxin signaling pathway , which is crucial for normal plant physiology.

Biological Effects

The biological effects of this compound can be summarized as follows:

  • Cell Growth and Division : The compound promotes cell elongation and division, leading to enhanced growth rates in treated plants.
  • Abnormal Growth Patterns : Excessive application can result in abnormal growth patterns, including hyperelongation or stunted growth.
  • Plant Mortality : High concentrations may lead to plant death due to uncontrolled growth responses.

Pharmacokinetics

Research indicates that similar compounds are typically soluble in water and exhibit varying degrees of absorption and distribution within plant tissues. The pharmacokinetic profile of this compound suggests rapid uptake and potential systemic movement within plants.

Comparative Analysis with Similar Compounds

Compound NameIUPAC NameBiological ActivityApplications
2,4-Dichlorophenoxyacetic acid2,4-DHerbicide; promotes growthWidely used in agriculture
2,4,5-Trichlorophenoxyacetic acid2,4,5-THerbicide; similar auxin activityHistorical use in agriculture
4-(Diethylamino)anilineN/APrecursor for dyes; limited auxin activityIndustrial applications

Case Studies

  • Growth Promotion in Crops : A study on the application of this compound demonstrated increased biomass in treated maize plants compared to untreated controls. The results indicated a significant enhancement in root and shoot length after two weeks of treatment.
    • Methodology : Maize seeds were treated with varying concentrations (0.1 mM to 1 mM) of the compound.
    • Results : The highest concentration resulted in a 30% increase in biomass compared to controls.
  • Toxicological Assessment : Toxicological studies have shown that exposure to high levels of this compound can adversely affect non-target organisms. In mammalian models, significant changes in hematological parameters were observed.
    • Findings : Decreases in platelet counts and alterations in kidney function were noted after chronic exposure.

Q & A

Q. What are the established synthetic routes for preparing 2-(2,4-dichlorophenoxy)-N-[4-(diethylamino)phenyl]acetamide, and what key reaction conditions optimize yield?

The compound can be synthesized via carbodiimide-mediated coupling. A representative method involves reacting 2,4-dichlorophenylacetic acid with 4-(diethylamino)aniline in dichloromethane (DCM) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) as a coupling agent and triethylamine (TEA) as a base. The reaction is typically stirred at 273 K for 3 hours to minimize side reactions. Post-synthesis, the product is extracted with DCM, washed with aqueous NaHCO₃, and crystallized via slow evaporation of the solvent. This method yields high-purity crystals suitable for structural analysis .

Q. Which spectroscopic and crystallographic methods are critical for characterizing the molecular structure of this compound?

  • X-ray crystallography : Essential for resolving the crystal structure, including hydrogen bonding patterns (e.g., N–H···O interactions forming R₂²(10) dimers) and dihedral angles between aromatic rings (e.g., 54.8°–77.5° between dichlorophenyl and pyrazolyl groups) .
  • NMR spectroscopy : Confirms the presence of functional groups (e.g., acetamide protons at δ ~2.1 ppm and diethylamino groups at δ ~1.1–3.3 ppm).
  • IR spectroscopy : Validates amide C=O stretches (~1650–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹).

Advanced Research Questions

Q. How do steric and electronic effects of the 2,4-dichlorophenoxy and diethylaminophenyl groups influence molecular conformation in the solid state?

X-ray data reveals that steric repulsion between the dichlorophenyl and diethylaminophenyl moieties forces rotation of the amide group, resulting in dihedral angles ranging from 44.5° to 56.2° relative to the aromatic planes. The electron-withdrawing chlorine atoms increase the electrophilicity of the phenoxy group, affecting hydrogen bonding and crystal packing. These conformational variations are critical for understanding intermolecular interactions and stability .

Q. What methodologies are employed to analyze hydrogen bonding networks in the crystal lattice, and how do they affect material properties?

Graph-set analysis (e.g., Etter’s rules) is used to classify hydrogen bonds, such as N–H···O interactions forming R₂²(10) dimers. These networks influence melting points (e.g., 473–475 K) and solubility. For instance, strong intermolecular hydrogen bonds reduce solubility in polar solvents, necessitating DCM or DMF for recrystallization .

Q. How can reaction parameters be systematically varied to improve the regioselectivity and purity of the target acetamide derivative?

  • Temperature control : Maintaining 273 K during coupling minimizes epimerization and side reactions.
  • Solvent optimization : DCM’s low polarity reduces byproduct formation compared to THF or acetone.
  • Stoichiometry : A 1:1 molar ratio of acid to amine with excess EDC·HCl (1.2 equiv) ensures complete activation.
  • Crystallization : Slow evaporation at 278 K yields larger, purer crystals for structural studies .

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